molecular formula C10H12INO B8163352 3-iodo-N,N,2-trimethylbenzamide

3-iodo-N,N,2-trimethylbenzamide

Cat. No.: B8163352
M. Wt: 289.11 g/mol
InChI Key: WRZOWJPBIJPFCZ-UHFFFAOYSA-N
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Description

3-iodo-N,N,2-trimethylbenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry. This compound is characterized by the presence of an iodine atom attached to the benzene ring, along with three methyl groups and an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N,N,2-trimethylbenzamide typically involves the iodination of N,N,2-trimethylbenzamide. One common method is the electrophilic substitution reaction where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N,N,2-trimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido or cyano derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

3-iodo-N,N,2-trimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodo-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-N,N,4-trimethylbenzamide
  • 2-iodo-N,N,3-trimethylbenzamide
  • 3-iodo-N,N,2-trimethylbenzoic acid

Uniqueness

3-iodo-N,N,2-trimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 3-position, along with the trimethyl substitution, enhances its reactivity and potential for forming stable complexes with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-iodo-N,N,2-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7-8(10(13)12(2)3)5-4-6-9(7)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZOWJPBIJPFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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